Ethyl hexanimidate hydrochloride
Description
Ethyl hexanimidate hydrochloride (C₈H₁₇ClN₂O₂) is a hydrochloride salt of an amidine derivative, characterized by a six-carbon (hexanoate) chain linked to an ethyl ester group and an imidate functional group. This compound is primarily utilized in organic synthesis as a reagent for introducing amidine functionalities or protecting amines during multi-step reactions. Its hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
ethyl hexanimidate;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h9H,3-7H2,1-2H3;1H |
InChI Key |
LDJCMPJWYQQJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=N)OCC.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Ethyl hexanimidate hydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Hydrochloride Role |
|---|---|---|---|
| This compound | C₈H₁₇ClN₂O₂ | Ethyl ester, amidine, hexanoate | Enhances solubility/reactivity |
| 2-Ethoxyethanimidamide hydrochloride | C₄H₁₁ClN₂O | Ethoxy, amidine | Stabilizes amidine for synthesis |
| H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) | C₁₄H₂₀Cl₂N₄O₂S | Sulfonamide, piperazine | Improves bioavailability |
Key Observations :
- Chain Length Impact: Ethyl hexanimidate’s hexanoate chain likely reduces polarity compared to 2-ethoxyethanimidamide hydrochloride’s shorter ethoxy group, affecting solubility in aqueous media .
- Functional Group Diversity : Unlike H-Series inhibitors (e.g., H-7), which contain sulfonamide and heterocyclic moieties for kinase inhibition, Ethyl hexanimidate focuses on amidine-mediated reactions without biological targeting .

Solubility and Stability
- This compound : Predicted solubility in water (~50–100 mg/mL) due to ionic character, comparable to 2-ethoxyethanimidamide hydrochloride.
- H-Series Inhibitors : Lower aqueous solubility (<10 mg/mL) due to bulky aromatic groups, necessitating DMSO for dissolution .
Research Findings and Data Gaps
- Reactivity : Ethyl hexanimidate’s amidine group reacts selectively with primary amines, unlike sulfonamide-based H-Series compounds, which bind enzyme active sites .
- Thermal Stability : Amidines like Ethyl hexanimidate decompose above 150°C, whereas sulfonamides (H-Series) tolerate higher temperatures (>200°C) .
Data Limitations : Direct experimental data on this compound (e.g., NMR, HPLC purity) are absent in the provided evidence, necessitating extrapolation from structural analogs.
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